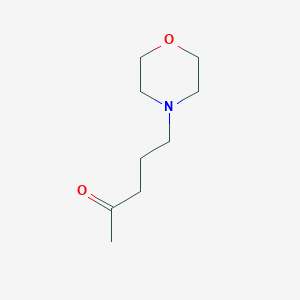

5-(Morpholin-4-yl)pentan-2-one

Description

Significance of the Morpholine (B109124) Moiety in Organic Synthesis and Medicinal Chemistry

The morpholine ring is a six-membered heterocyclic motif containing both an amine and an ether functional group. biosynce.com This structural feature is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is frequently found in approved drugs and bioactive molecules. nih.govnih.gov Its prevalence is due to the advantageous physicochemical and metabolic properties it imparts to a molecule. nih.govsci-hub.se

The inclusion of a morpholine moiety can improve a drug candidate's properties in several ways:

Enhanced Solubility : The polarity imparted by the oxygen and nitrogen atoms can increase a molecule's water solubility, which is often crucial for drug absorption in the body. biosynce.com

Target Binding : The morpholine ring can be an integral component of a pharmacophore, contributing directly to the binding affinity and selectivity for a specific biological target, such as an enzyme or receptor. nih.govsci-hub.se

Synthetic Accessibility : As a building block, morpholine is versatile and readily accessible, with well-established synthetic methodologies for its incorporation into larger molecules. biosynce.comnih.gov

This wide range of favorable attributes has led to the integration of the morpholine scaffold into drugs for treating a variety of diseases, including cancer, infectious diseases, and cardiovascular disorders. biosynce.comnih.gov

Overview of Ketone and Amine Functional Groups in Pentanone Derivatives

The compound 5-(Morpholin-4-yl)pentan-2-one possesses two key functional groups: a ketone and a tertiary amine, which is part of the morpholine ring. nih.gov

Ketone Group : Ketones are organic compounds that feature a carbonyl group (C=O) bonded to two other carbon atoms. libretexts.org The carbonyl group is highly polarized, with the electronegative oxygen atom drawing electron density from the carbon atom, resulting in a partial positive charge on the carbon and a partial negative charge on the oxygen. masterorganicchemistry.com This polarity influences the molecule's reactivity, making the carbonyl carbon susceptible to nucleophilic attack. The IUPAC nomenclature for ketones involves replacing the "-e" at the end of the parent alkane name with "-one". libretexts.org In this compound, the ketone is located at the second position of the five-carbon pentane (B18724) chain. nih.gov

Amine Group : Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. masterorganicchemistry.com The morpholine ring in this compound contains a tertiary amine, as the nitrogen atom is bonded to three carbon atoms (two within the ring and one in the pentanone chain). The nitrogen atom has a lone pair of electrons, which confers basic and nucleophilic properties to the molecule. However, the electron-withdrawing effect of the adjacent oxygen atom in the morpholine ring makes the nitrogen less basic compared to other cyclic amines like piperidine (B6355638). researchgate.net

The presence of both a ketone and an amine in the same molecule opens up possibilities for a range of chemical transformations and potential intramolecular interactions.

Scope and Objectives of Research on this compound and its Derivatives

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the scope of its investigation can be inferred from studies on structurally similar compounds and the known utility of its constituent moieties. The existence of patents associated with its chemical structure suggests commercial and research interest in its applications. nih.gov

The primary objective of research involving this compound likely centers on its use as a synthetic intermediate . Its bifunctional nature allows it to serve as a versatile scaffold for building more complex molecules. For instance, derivatives of morpholino-pentanone structures serve as key intermediates in the enzymatic synthesis of Ezetimibe (B1671841), a cholesterol-lowering medication. evitachem.comgoogle.comgoogle.com Specifically, compounds like (S)-5-(4-Fluorophenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one are crucial for producing the final drug. google.com

Therefore, research on this compound and its derivatives would likely explore:

Development of Novel Synthetic Methodologies : Investigating new ways to synthesize the title compound and use it to create libraries of related molecules.

Medicinal Chemistry Applications : Using it as a starting material to synthesize novel compounds with potential therapeutic activities. Researchers might modify the pentanone chain or the morpholine ring to fine-tune the biological activity and pharmacokinetic properties, targeting a wide range of diseases. ontosight.ai

Exploration of Biological Activity : Screening this compound and its derivatives for activity against various biological targets, including enzymes and receptors, to identify new lead compounds for drug discovery.

The combination of the proven "privileged" morpholine scaffold with a reactive ketone-containing linker makes this compound a valuable tool for chemists aiming to develop new functionalized molecules for pharmaceutical and chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59127-81-0 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

5-morpholin-4-ylpentan-2-one |

InChI |

InChI=1S/C9H17NO2/c1-9(11)3-2-4-10-5-7-12-8-6-10/h2-8H2,1H3 |

InChI Key |

VLRKCDBFXWNQKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCN1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Morpholin 4 Yl Pentan 2 One and Analogues

Classical Synthetic Routes to Morpholine-Containing Ketones

A primary and straightforward method for the synthesis of 5-(morpholin-4-yl)pentan-2-one involves the direct N-alkylation of morpholine (B109124). This classical approach relies on the nucleophilic character of the secondary amine, which reacts with a suitable pentanone derivative bearing a leaving group at the 5-position.

The most common variant of this method is the reaction of morpholine with a 5-halopentan-2-one, such as 5-chloropentan-2-one or 5-bromopentan-2-one. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. Typically, the reaction is carried out in the presence of a weak base to neutralize the hydrohalic acid byproduct, driving the equilibrium toward the product. This method is often favored for its operational simplicity and the availability of starting materials. researchgate.netchemrxiv.org

Another classical route is the reductive amination of a 1,4-dicarbonyl compound. nih.govnih.gov For the synthesis of the title compound, this would involve the reaction of 1,4-pentanedione with morpholine in the presence of a reducing agent. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to yield the final γ-aminoketone.

Table 1: Comparison of Classical Synthetic Routes

| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| N-Alkylation | Morpholine, 5-Halopentan-2-one | Base (e.g., K₂CO₃, Et₃N) | SN2 | Simple, high-yielding | Haloketones can be lachrymatory |

| Reductive Amination | 1,4-Pentanedione, Morpholine | Reducing agent (e.g., NaBH₃CN) | Imine/Enamine formation & reduction | One-pot procedure | Potential for side reactions |

Advanced Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry offers more sophisticated methods for constructing the carbon skeleton and introducing the morpholine moiety. These strategies provide greater control and flexibility, often allowing for the synthesis of more complex analogues.

Enolate Chemistry in Ketone Synthesis

The alkylation of enolates is a cornerstone of carbon-carbon bond formation in carbonyl chemistry. fiveable.mefiveable.me In a retrosynthetic sense, this compound can be disconnected between the C4 and C5 carbons. This suggests a synthesis involving the alkylation of an acetone (B3395972) enolate with an electrophile containing the morpholine group.

The process begins with the deprotonation of acetone at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the lithium enolate. libretexts.org This potent nucleophile can then react with a suitable electrophile, like 4-(2-bromoethyl)morpholine, in an SN2 reaction to form the target molecule. libretexts.org The choice of base and reaction conditions is critical to prevent side reactions like self-condensation. 182.160.97

Table 2: Reagents for Enolate Formation and Alkylation

| Step | Reagent/Substrate | Purpose | Typical Conditions |

|---|---|---|---|

| Enolate Formation | Acetone | Ketone Source | - |

| Lithium Diisopropylamide (LDA) | Strong Base | THF, -78 °C | |

| Alkylation | Acetone Lithium Enolate | Nucleophile | - |

| 4-(2-Bromoethyl)morpholine | Electrophile | Addition at -78 °C, warm to RT |

Organometallic Reagent Applications

Organometallic reagents are powerful tools for creating new carbon-carbon bonds. A viable strategy for synthesizing morpholine-containing ketones involves the reaction of a morpholine-derived amide with an organometallic reagent. thieme-connect.comresearchgate.net For instance, the reaction of N-acetylmorpholine with a Grignard reagent derived from 1-bromo-3-chloropropane (B140262) could be envisioned, followed by displacement of the chloride with an appropriate nucleophile, although a more direct approach is often preferred.

A more direct and efficient method involves the reaction of a morpholine amide, such as N-(pentanoyl)morpholine, with an organometallic reagent like methylmagnesium bromide or methyllithium. However, a more versatile approach for the target compound involves reacting a morpholine-derived Grignard reagent with an appropriate acylating agent. For example, a Grignard reagent could be prepared from 4-(3-chloropropyl)morpholine, which would then react with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form the ketone. acs.org The use of morpholine amides as precursors to ketones via reaction with organolithium or Grignard reagents is a well-documented and high-yielding method. thieme-connect.com

Pericyclic Reactions in Pentanone Scaffold Construction

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer elegant solutions for constructing complex molecular frameworks. While less common for simple acyclic structures like this compound, their principles can be applied. The Claisen rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, is a powerful method for forming γ,δ-unsaturated carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org

A hypothetical route to a precursor of the target molecule could involve a Claisen rearrangement. For example, an allyl vinyl ether containing a morpholine-substituted alkyl chain could be synthesized. Upon heating, this substrate would rearrange to form a δ,ε-unsaturated ketone. Subsequent reduction of the alkene would yield the saturated pentanone scaffold. While indirect, this approach showcases the power of pericyclic reactions in controlling carbon skeleton assembly. nih.govmdpi.com

Amine-Directed Synthesis and Functionalization

The inherent reactivity of amines and their derivatives can be harnessed to direct the synthesis and functionalization of carbonyl compounds.

Enamine Formation and Reactivity with Morpholine

The Stork enamine synthesis is a powerful alternative to enolate chemistry for the α-alkylation of ketones and aldehydes. wikipedia.orgnrochemistry.com Enamines are formed from the condensation of a carbonyl compound with a secondary amine, such as morpholine or pyrrolidine, and are moderately nucleophilic. fiveable.melibretexts.org

In this synthetic approach, an enamine is first formed from a ketone. While acetone itself cannot form a stable enamine for this specific synthesis, one could use the morpholine enamine of a different ketone and alkylate it with a suitable electrophile. A more direct application of the Stork alkylation would be to form an enamine from acetone using a different secondary amine (e.g., pyrrolidine) and then alkylate it with a morpholine-containing electrophile like 4-(2-chloroethyl)morpholine. mychemblog.com The resulting iminium salt is then hydrolyzed with dilute acid to yield the final γ-aminoketone. masterorganicchemistry.com

Notably, enamines derived from morpholine are generally less reactive than those derived from pyrrolidine. nih.gov This is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the geometry of the nitrogen atom, which reduces the nucleophilicity of the enamine's β-carbon. nih.gov Despite this, morpholine remains a widely used reagent for enamine formation due to its stability and commercial availability. almerja.net

Mannich Reaction Pathways Involving Morpholine-Substituted Ketones

The Mannich reaction is a three-component organic reaction that serves as a cornerstone for the synthesis of β-amino-carbonyl compounds, often referred to as Mannich bases. wikipedia.org This versatile and atom-economic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orguobaghdad.edu.iq In the context of synthesizing morpholine-substituted ketones, the reaction typically utilizes a compound with an active hydrogen (an enolizable ketone or aldehyde), an aldehyde (commonly formaldehyde), and a secondary amine, in this case, morpholine. wikipedia.orgoarjbp.com

The reaction mechanism initiates with the formation of an iminium ion from the amine (morpholine) and the aldehyde. wikipedia.org The ketone then tautomerizes to its enol form, which subsequently acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino-carbonyl product. wikipedia.org This pathway is a direct and efficient method for introducing an aminoalkyl substituent into a molecule. ias.ac.in The incorporation of the morpholine moiety via the Mannich reaction is a known strategy to enhance the solubility and, consequently, the bioavailability of drug molecules. ias.ac.in

Table 1: General Components of the Mannich Reaction for Morpholine Derivatives

| Component | Role | Example |

|---|---|---|

| Active Hydrogen Compound | Nucleophile (after enolization) | Acetone |

| Aldehyde | Forms electrophile | Formaldehyde (B43269) |

| Secondary Amine | Nucleophile (forms iminium ion) | Morpholine |

| Product | β-Amino-carbonyl compound | 4-(Morpholin-4-yl)butan-2-one |

This reaction has been successfully applied in the synthesis of various morpholine-containing bioactive molecules. For instance, morpholine has been reacted with 8-hydroxyquinoline (B1678124) and formaldehyde to produce aminomethylated derivatives. mdpi.com The mildness and versatility of the reaction conditions make it a valuable tool in medicinal chemistry. nih.gov

Transition Metal-Catalyzed Directed C(sp³)–H Functionalization of Saturated Heterocycles (e.g., Morpholine)

Transition metal-catalyzed C–H functionalization has emerged as a powerful strategy for modifying complex molecules by directly converting inert C-H bonds into new chemical bonds, thereby streamlining synthetic pathways. thieme-connect.com For saturated heterocycles like morpholine, this approach allows for the introduction of functional groups onto the ring itself. These reactions typically rely on a directing group (DG), which is a functional group within the substrate that coordinates to the metal catalyst. nih.gov This coordination brings the catalyst into close proximity to a specific C(sp³)–H bond, enabling its selective activation and subsequent functionalization. thieme-connect.comnih.gov

This review focuses on methods that proceed via the formation of a discrete heterocycle–metal bond. thieme-connect.com The reactions are often categorized by the position of the C-H bond being functionalized relative to the heteroatom (e.g., α-position). thieme-connect.com Various transition metals, including rhodium, ruthenium, and palladium, have been employed to catalyze a range of transformations such as arylation, alkylation, and carbonylation. thieme-connect.com

However, the application of this methodology to morpholine can present challenges. While successful functionalization has been achieved for heterocycles like piperidine (B6355638) and pyrrolidine, the regioselectivity with morpholine substrates can sometimes be compromised, leading to mixtures of products. thieme-connect.comethz.ch Despite these challenges, directed C–H functionalization offers a sophisticated route to novel morpholine analogues that would be difficult to access through traditional methods. thieme-connect.com

Table 2: Examples of Directed C(sp³)–H Functionalization on Saturated N-Heterocycles

| Catalyst System | Directing Group | Transformation | Heterocycle Example |

|---|---|---|---|

| Rh-catalyzed | N-(2-Pyridyl) | Carbonylation | Piperazine |

| Ru-catalyzed | N-(2-Pyridyl) | Arylation | Pyrrolidine |

Stereoselective and Asymmetric Synthesis Approaches

Enzymatic Processes for Chiral Morpholine-Pentanone Derivatives

Enzymes are increasingly utilized in organic synthesis for their ability to catalyze reactions with high stereoselectivity under mild conditions. nih.gov In the synthesis of chiral morpholine derivatives, enzymatic processes offer a powerful method for obtaining enantiomerically pure compounds, which is crucial for pharmaceutical applications. nih.govnih.gov

One key strategy is the enzyme-catalyzed kinetic resolution of a racemic mixture. For example, a highly specific enzyme was used for the resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. nih.gov In this process, the enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted, enantiopure starting material from the transformed product. This approach was instrumental in preparing single enantiomer (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which were identified as inhibitors of monoamine reuptake. nih.gov

Recent advances in biotechnology have also focused on engineering enzymes like transaminases and oxidases to improve their catalytic performance and substrate scope, enabling more efficient biocatalytic routes to a wide array of chiral amines and their precursors. nih.gov

Asymmetric Induction in Morpholine Ring Construction

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another, guided by a chiral element in the substrate, reagent, or catalyst. wikipedia.org This principle is fundamental to the asymmetric synthesis of chiral morpholines. semanticscholar.orgnih.gov

A prominent strategy involves the use of external chiral catalysts. The asymmetric hydrogenation of dehydromorpholines (unsaturated morpholines) has been successfully achieved using a rhodium complex with a chiral bisphosphine ligand. semanticscholar.orgnih.govrsc.org This method allows for the synthesis of a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). semanticscholar.orgrsc.org A similar approach involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation with a Noyori-Ikariya catalyst to produce chiral 3-substituted morpholines with greater than 95% ee. nih.gov

Table 3: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Substrate Substituent | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phenyl | SKP–Rh complex | >99% | 98% | semanticscholar.org |

| 2-Naphthyl | SKP–Rh complex | >99% | 99% | semanticscholar.org |

| 2-Methylphenyl | SKP–Rh complex | >99% | 99% | semanticscholar.org |

Asymmetric induction can also be controlled by the substrate itself. In one synthetic route, the ring opening of a strained 2-tosyl-1,2-oxazetidine followed by cyclization yielded morpholine hemiaminals. nih.govacs.org The diastereoselectivity of this process was dictated by the conformational preferences of the morpholine ring, which adopts a structure that avoids steric interactions (pseudo A¹,³ strain) between substituents. nih.govacs.org

Green Chemistry and Sustainable Synthetic Protocols

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they enhance synthetic efficiency by combining several operational steps into a single procedure, thereby reducing solvent waste, purification steps, and energy consumption. acs.org These reactions allow for the construction of complex molecules from simple, readily available starting materials in a highly convergent manner. acs.orgresearchgate.net

A versatile de novo synthesis of the morpholine ring has been developed using a Ugi multicomponent reaction followed by an intramolecular SN2 cyclization. acs.org In this approach, an amine, an aldehyde or ketone, an isocyanide, and a suitable acid component are combined to form a linear intermediate, which then cyclizes to form the morpholine scaffold. Researchers have successfully simplified this two-step sequence into a one-pot Ugi-cyclization procedure, affording substituted morpholine derivatives in good yields. acs.org

Another example is a catalyst- and base-free one-pot, four-component strategy for constructing morpholine glycoconjugates from a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide. researchgate.net Such MCRs represent a robust and operationally simple addition to synthetic chemistry, providing access to novel and diverse morpholine scaffolds that were previously difficult to obtain. acs.org

Catalyst-Mediated Transformations (e.g., Magnetic Nanoparticles)

Catalyst-mediated transformations offer efficient and selective routes for the synthesis of complex organic molecules. In the context of producing β-amino ketones, such as this compound, magnetic nanoparticles have emerged as highly effective and recyclable catalysts. These nanocatalysts often facilitate multicomponent reactions, such as the Mannich reaction, under mild conditions. rsc.org

The Mannich reaction is a cornerstone in the synthesis of β-amino ketones. It typically involves the condensation of an amine (in this case, morpholine), an aldehyde (such as formaldehyde), and a ketone containing an α-hydrogen (for the target compound, acetone or a derivative). The use of magnetic nanoparticles as catalysts provides several advantages, including high reaction yields, ease of catalyst separation from the reaction mixture using an external magnet, and the potential for catalyst recycling, contributing to greener and more sustainable chemical processes. rsc.org

Several studies have demonstrated the utility of functionalized magnetic nanoparticles in catalyzing the synthesis of β-amino ketones. For instance, Fe3O4 nanoparticles functionalized with L-proline have been successfully employed in the Mannich reaction of aryl aldehydes, aryl amines, and cyclohexanone. rsc.org While a direct synthesis of this compound using this specific catalyst has not been detailed, the principle can be extended. A plausible approach would involve the reaction of morpholine, formaldehyde, and acetone in the presence of a suitable magnetic nanoparticle catalyst.

Another example involves the use of nanomagnetic Fe3O4@Qs/Ni(II) as a catalyst for the one-pot, multicomponent reaction of aryl aldehydes and amines with ketones like acetophenone, yielding β-amino ketones in high yields. rsc.org Similarly, Fe3O4@PEG-SO3H has been utilized as a nanocatalyst for the three-component, one-pot synthesis of β-amino ketones from aryl amines, aryl aldehydes, and acetophenone. rsc.org These examples underscore the versatility of magnetic nanoparticle catalysts in facilitating the formation of C-C and C-N bonds necessary for the construction of β-amino ketones.

Table 1: Examples of Magnetic Nanoparticle-Catalyzed Synthesis of β-Amino Ketones

| Catalyst | Reactants | Product Type | Reaction Conditions | Yield (%) | Reference |

| Fe3O4@Qs/Ni(II) | Aryl aldehydes, Aryl amines, Acetophenone/1,3-diphenylpropan-2-one | β-Amino ketones | Ethanol (B145695), Room Temperature | 82-95 | rsc.org |

| Fe3O4@PEG-SO3H | Aryl aldehydes, Aryl amines, Acetophenone | β-Amino ketones | Not specified | High | rsc.org |

| Fe3O4-L-proline | Aryl aldehydes, Aryl amines, Cyclohexanone | β-Amino ketones | Ultrasonic irradiation | Improved yields | rsc.org |

This table presents data for the synthesis of various β-amino ketones to illustrate the utility of magnetic nanoparticle catalysts. Specific conditions and yields for this compound would require experimental optimization.

Microwave-Assisted Synthesis of Morpholine-Containing Heterocycles

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including those containing the morpholine moiety.

The synthesis of β-amino ketones, including morpholine derivatives, can be efficiently achieved through microwave-assisted Mannich reactions. A study by Aljohani et al. describes an efficient, one-step microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and various secondary amines, including morpholine. This regioselective reaction proceeds in quantitative yields without the need for a catalyst, significantly reducing reaction times from 22 hours under conventional heating to just 30 minutes with microwave irradiation. nih.gov This approach highlights the potential for a rapid and efficient synthesis of morpholino ketones.

While the aforementioned study focuses on an aromatic ketone, the principles of microwave-assisted Mannich reactions can be applied to aliphatic ketones as well. A plausible microwave-assisted synthesis of this compound could involve the reaction of morpholine, paraformaldehyde, and an excess of acetone under microwave irradiation. The reaction would likely proceed via the in-situ formation of an Eschenmoser-type salt, which then reacts with the enol or enolate of acetone.

Furthermore, microwave irradiation has been effectively used in the synthesis of more complex morpholine-containing heterocycles, demonstrating the broad applicability of this technique. For instance, the synthesis of various quinoline (B57606) derivatives has been achieved in good yields and short reaction times using microwave conditions. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Morpholine-Containing Mannich Base

| Method | Reactants | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 4-Hydroxyacetophenone, Morpholine, Formaldehyde | 22 hours | Quantitative | nih.gov |

| Microwave Irradiation | 4-Hydroxyacetophenone, Morpholine, Formaldehyde | 30 minutes | Quantitative | nih.gov |

This table illustrates the significant rate enhancement achieved with microwave-assisted synthesis for a related morpholino ketone.

Chemical Reactivity and Derivatization of 5 Morpholin 4 Yl Pentan 2 One

Reactions of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon and adjacent alpha-protons, is a site for numerous chemical reactions.

The carbonyl carbon of the ketone is susceptible to attack by a wide array of nucleophiles. These nucleophilic addition reactions are fundamental to the derivatization of ketones. While specific studies on 5-(Morpholin-4-yl)pentan-2-one are not extensively detailed in the literature, its reactivity can be inferred from the well-established behavior of ketones.

Such reactions typically include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of a tertiary alcohol.

Wittig Reaction: Treatment with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond results in the formation of a cyanohydrin.

Condensation Reactions: The protons on the carbon atoms alpha to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol (B89426) condensations or Claisen-Schmidt condensations to form larger, more complex molecules.

The 1,4-conjugate addition, or Michael reaction, is another important reaction in this class, typically involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. bham.ac.uknih.gov

The carbonyl group can undergo both reduction and oxidation, leading to different classes of compounds.

Reduction: The ketone functionality is readily reduced to a secondary alcohol, 5-(Morpholin-4-yl)pentan-2-ol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, oxidation can occur. A notable reaction is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) would convert the ketone into an ester. For this compound, this reaction would likely yield either 1-(morpholin-4-yl)propan-2-yl acetate (B1210297) or methyl 4-(morpholin-4-yl)butanoate, depending on the migratory aptitude of the adjacent alkyl groups.

Reactivity of the Morpholine (B109124) Amine and Ether Linkage

The morpholine moiety contains a tertiary amine and an ether linkage. The tertiary amine nitrogen, with its lone pair of electrons, is nucleophilic and basic, making it the primary site of reactivity for this part of the molecule. The ether linkage is generally stable and unreactive except under harsh acidic conditions.

As a tertiary amine, the nitrogen atom in the morpholine ring of this compound already has three alkyl substituents and lacks a proton. Consequently, it cannot undergo traditional N-alkylation or N-acylation reactions in the same manner as primary or secondary amines. The reactivity of the nitrogen's lone pair is primarily expressed through its basicity and its ability to act as a nucleophile to form quaternary ammonium (B1175870) salts. Research on the N-alkylation of morpholine itself with various alcohols has shown that the reaction proceeds effectively over catalysts like CuO-NiO/γ-Al2O3 to produce N-alkylmorpholine derivatives. researchgate.netresearchgate.net However, this applies to the secondary amine of morpholine, not the tertiary amine present in the title compound.

The lone pair of electrons on the tertiary nitrogen atom can attack an electrophilic carbon, such as that in an alkyl halide, leading to the formation of a quaternary ammonium salt. This is a characteristic reaction of tertiary amines. The process, known as quaternization, converts the neutral amine into a positively charged quaternary ammonium cation. mdpi.com For example, reacting this compound with an alkyl halide like methyl iodide (CH₃I) would yield 4-(4-oxopentyl)-4-methylmorpholin-1-ium iodide. The efficiency and rate of quaternization reactions can depend on the nature of the alkylating agent and the reaction conditions. mdpi.comresearchgate.net

| Substrate | Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | 70 °C, 14 days | N-pyridinium tosylate salt | 78% | mdpi.com |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | 2-Methylpyridine | 70 °C, 14 days | N-(2-methylpyridinium) tosylate salt | 31% | mdpi.com |

| Methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside | Pyridine | 70 °C, 14 days | N-pyridinium mesylate salt | 66% | mdpi.com |

| 3,4-dimethyl-2-phenylmorpholine | Deuteriomethyliodide | Not specified | Quaternary ammonium iodide | Not specified | researchgate.net |

Morpholin-3-one (B89469) and thiomorpholin-3-one (B1266464) are related heterocyclic structures containing a lactam and a thiolactam functionality, respectively. These compounds exhibit unique reactivity.

A notable reaction involves their treatment with triethyl phosphite (B83602) in the presence of phosphoryl chloride. This process yields the corresponding 1,1-bisphosphonates. nih.govacs.org For instance, morpholin-3-one reacts under these conditions to form tetraethyl (morpholine-3,3-diyl)bisphosphonate. acs.org Protecting the nitrogen atom in these substrates alters the reaction's course, leading to the formation of dehydrophosphonates instead. nih.govacs.org

Furthermore, thiomorpholin-3-one serves as a precursor for the synthesis of thiomorpholine. This transformation can be accomplished via reduction, for example, using lithium aluminum hydride (LiAlH₄). chemrxiv.org L-Thiomorpholine-3-carboxylic acid, another derivative, undergoes bioactivation catalyzed by L-amino acid oxidase, forming an intermediate imine, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov

Cyclization and Heterocyclic Ring Formation

The ketone functional group in this compound serves as a versatile handle for the construction of various heterocyclic ring systems. Through cyclocondensation and derivatization reactions, the morpholine-substituted pentanone can be elaborated into more complex molecular architectures, including pyrazolines, thiazoles, thiadiazoles, and spiro-heterocycles.

Synthesis of Pyrazoline Derivatives from Morpholine-Substituted Ketones

Pyrazolines, or dihydropyrazoles, are five-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry. The synthesis of pyrazoline derivatives from ketone precursors is a well-established strategy, typically proceeding through an α,β-unsaturated ketone intermediate, commonly known as a chalcone (B49325).

The general synthetic approach involves a two-step process:

Chalcone Formation: this compound can undergo a Claisen-Schmidt condensation with a suitable aromatic or heteroaromatic aldehyde. This base-catalyzed reaction forms an α,β-unsaturated ketone, a chalcone-like heteroanalog.

Cyclocondensation: The resulting chalcone is then reacted with a hydrazine (B178648) derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol (B145695) or acetic acid. The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the 1,3,5-trisubstituted pyrazoline ring. mdpi.com

The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is one of the most popular and effective methods for preparing pyrazoline frameworks. mdpi.com Depending on the starting materials and reaction conditions, this method can be used to generate diverse libraries of substituted pyrazolines. researchgate.netnih.gov For instance, N-substituted pyrazoline derivatives can be prepared by reacting the intermediate pyrazoline with reagents like paraformaldehyde in the presence of an amine, such as morpholine. researchgate.net

| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 | Product Class |

| This compound | Aromatic Aldehyde | Morpholine-substituted chalcone | Hydrazine Hydrate | 5-substituted-3-(2-morpholinoethyl)-4,5-dihydropyrazole |

| This compound | Aromatic Aldehyde | Morpholine-substituted chalcone | Phenylhydrazine | 1-Phenyl-5-substituted-3-(2-morpholinoethyl)-4,5-dihydropyrazole |

Incorporation into Thiazole (B1198619) and Thiadiazole Systems

The morpholine-ketone scaffold can be incorporated into sulfur-containing heterocyclic systems like thiazoles and thiadiazoles, which are prevalent in pharmacologically active compounds. jetir.org

Thiazole Synthesis: The most common route to thiazole derivatives is the Hantzsch thiazole synthesis. nih.gov This method involves the condensation of an α-haloketone with a thioamide. For this compound, this would require a two-step sequence:

α-Halogenation: The ketone is first halogenated at the α-position (C-1 or C-3) using a suitable halogenating agent (e.g., bromine in acetic acid, N-bromosuccinimide).

Cyclization: The resulting α-halo-5-(morpholin-4-yl)pentan-2-one is then condensed with a thioamide (e.g., thiourea, thioacetamide) to form the corresponding substituted thiazole ring. nih.gov

Thiadiazole Synthesis: Several isomers of thiadiazole exist, with 1,3,4-thiadiazoles being extensively studied. A common synthetic pathway to 2,5-disubstituted 1,3,4-thiadiazoles starts with a thiosemicarbazide (B42300) derivative. nih.gov

Thiosemicarbazone Formation: this compound is condensed with thiosemicarbazide to form the corresponding thiosemicarbazone.

Oxidative Cyclization: The thiosemicarbazone is then subjected to oxidative cyclization using a dehydrating agent such as sulfuric acid or polyphosphoric acid, which yields a 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.gov

Alternatively, strategies have been developed for the direct synthesis of 5-(morpholin-4-yl)-1,2,3-thiadiazole derivatives from different precursors, highlighting the utility of the morpholine moiety in constructing these heterocyclic systems. researchgate.netosi.lv

| Heterocycle | Key Reagents | General Method |

| Thiazole | α-Haloketone, Thioamide | Hantzsch Synthesis nih.gov |

| 1,3,4-Thiadiazole | Thiosemicarbazide, Dehydrating Agent | Thiosemicarbazone Cyclization nih.gov |

| 1,2,3-Thiadiazole | Arylsulfonyl Azides, 2-Thiocarbamoylacetimidamides | Diazo transfer and cyclization researchgate.netosi.lv |

Formation of Spiro-Heterocyclic Scaffolds

Spiro-heterocyclic compounds, which feature two rings connected by a single common atom, represent a unique class of three-dimensional molecules. The carbonyl carbon of this compound can serve as the spiro-center for the construction of such frameworks.

The synthesis of spiro-heterocycles from ketones can be achieved through various synthetic transformations:

Spiro-thiazolidinones: One approach involves the reaction of the ketone with anilines to form an intermediate imine, which is then reacted with mercaptoacetic acid in a refluxing solvent like benzene (B151609) to yield spiro-1,3-thiazolidin-4-one derivatives. nih.gov

Spiro-pyrrolidines: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered spiro-heterocycles. This can involve the reaction of an activated alkene derived from the ketone with an azomethine ylide. nih.gov

Spiro-1,2,4-triazolidin-3-ones: Ketones can be converted to their semicarbazone derivatives, which can then be treated with reagents like hydrogen peroxide to induce cyclization into a spiro-triazolidinone scaffold. nih.gov

These methodologies allow for the transformation of a relatively simple linear ketone into complex, polycyclic, and structurally diverse spiro-architectures. nih.govresearchgate.net

Derivatization to Quinoxalin-2-one and Quinazoline (B50416) Chromophores

Quinoxalinones and quinazolines are fused heterocyclic systems that often exhibit significant biological activity and chromophoric properties.

Quinoxalin-2-one Derivatives: The synthesis of a quinoxalin-2-one scaffold generally requires the condensation of an o-phenylenediamine (B120857) with an α-keto acid or its ester. To utilize this compound as a precursor, a multi-step synthesis could be envisioned:

Oxidation: The ketone would first need to be oxidized to the corresponding α-keto acid, 2-oxo-5-(morpholin-4-yl)pentanoic acid.

Condensation: This α-keto acid could then be condensed with a substituted o-phenylenediamine under acidic conditions to form the desired 3-substituted quinoxalin-2-one derivative.

Quinazoline Derivatives: The synthesis of quinazolines can be more varied. While direct condensation with the ketone is not typical, the morpholine-ketone can be used to build a key intermediate. For example, some syntheses of quinazolin-4-ones involve the reaction of an anthranilic acid derivative with a suitable coupling partner. It is conceivable that derivatives of this compound could be elaborated to participate in such cyclization reactions to furnish quinazoline structures. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the derivatization of ketones, the mechanism of reduction via transfer hydrogenation is a key area of study.

Transfer Hydrogenation Mechanisms for Amine-Borane Adducts

Amine-borane adducts, such as ammonia-borane (H₃N·BH₃), have emerged as important reagents for transfer hydrogenation (TH), an alternative to reactions using pressurized hydrogen gas. nih.gov The reduction of ketones using these reagents can proceed through several distinct mechanistic pathways, which can be influenced by factors like temperature, solvent, and the specific substrate. nih.govresearchgate.net

The primary mechanistic pathways are:

Classical Transfer Hydrogenation (Classical TH): This pathway involves a concerted or stepwise transfer of a hydride (H⁻) from the borane (B79455) (B-H) and a proton (H⁺) from the amine (N-H) to the carbonyl group of the ketone. This is often referred to as a Double Hydrogen Transfer (DHT). dtu.dk

Nonclassical Transfer Hydrogenation (Nonclassical TH): This mechanism involves an initial hydroboration of the carbonyl group by the amine-borane, where a B-H bond adds across the C=O double bond. This is a Single Hydrogen Transfer (SHT). The resulting borate (B1201080) intermediate is then hydrolyzed or solvolyzed to release the final alcohol product. researchgate.net

Hydrogenation: In some cases, the amine-borane can decompose to release molecular hydrogen (H₂). This H₂ can then hydrogenate the ketone, often with the assistance of a transition metal catalyst. This pathway is distinct from transfer hydrogenation as it involves an intermediate gaseous hydrogen source. nih.gov

Computational analysis using methods like Density Functional Theory (DFT) has been employed to study these pathways, calculating the energy barriers for transition states and intermediates to determine the most likely mechanism under specific conditions. acs.org For instance, DFT studies have shown that for B(C₆F₅)₃-catalyzed transfer hydrogenation, a stepwise SN2-Si process followed by hydride transfer and hydrolysis can be the rate-determining pathway. acs.org The choice between these pathways can be subtle, and simple experimental probes are often used to distinguish which mechanism is operating in a given system. nih.gov

| Mechanism | Description | Key Feature |

| Classical TH | Concerted or stepwise transfer from both N-H and B-H bonds. | Double Hydrogen Transfer (DHT) dtu.dk |

| Nonclassical TH | Hydroboration of the C=O bond followed by solvolysis. | Single Hydrogen Transfer (SHT) from Boron researchgate.net |

| Hydrogenation | Decomposition of amine-borane to H₂, which then reduces the ketone. | Involves free H₂ gas nih.gov |

Insights into C-H Activation Processes

The chemical structure of this compound contains multiple C-H bonds, but not all are equally susceptible to activation. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the selective functionalization of otherwise inert C-H bonds. The regioselectivity of these reactions is often governed by the presence of a directing group that coordinates to the metal center and brings it into proximity with a specific C-H bond.

In the context of this compound, both the ketone's oxygen and the morpholine's nitrogen could potentially serve as directing groups. However, the functionalization of aliphatic ketones at the β-position (the C-H bond two carbons away from the carbonyl group) is a well-established strategy that could be applicable here. acs.orgresearchgate.net This approach often involves the in-situ or pre-installation of a more effective directing group to facilitate the C-H activation.

For instance, an aminooxyamide auxiliary could be attached to the ketone to direct a palladium catalyst to the β-C(sp³)–H bond for silylation. acs.org Another strategy involves the formation of an N,O-ketal, which can direct palladium-catalyzed carbonylation at the β-position. thieme-connect.comthieme-connect.de While these examples require modification of the parent ketone, they highlight a plausible pathway for the selective functionalization of the pentanone chain in this compound.

The morpholine moiety itself can also influence reactivity. The nitrogen atom can act as a directing group, although its effectiveness can be lower than more specialized directing groups. In the absence of a stronger directing influence from the ketone (or a derivative), the morpholine nitrogen could potentially direct C-H activation at the terminal methyl group of the pentyl chain or at the C-H bonds within the morpholine ring itself, though the latter is generally less favored due to ring strain in the resulting metallacycle.

The table below summarizes representative examples of palladium-catalyzed β-C(sp³)–H functionalization of ketones using directing groups, a strategy that could be hypothetically applied to this compound.

| Ketone Substrate Analogue | Directing Group Strategy | Functionalization | Catalyst System | Yield (%) |

| Aliphatic Ketone | Aminooxyamide Auxiliary | Silylation | Pd(OAc)₂ | 60-80 |

| 3-Pentanone | N,O-Ketal Formation | Carbonylation | Pd(OAc)₂ / AgOAc | 79 |

| Various Ketones | Monoprotected Amino Neutral Amide (MPANA) Ligand | Arylation | Cationic Pd(II) | Good to Excellent |

This table is illustrative and based on findings from related systems, not direct studies on this compound.

Studies on Reaction Intermediates

The mechanism of transition-metal-catalyzed C-H activation typically proceeds through a series of well-defined intermediates. While no specific intermediates for the C-H activation of this compound have been isolated or characterized, a general mechanistic pathway can be inferred from studies on analogous systems.

A key intermediate in palladium-catalyzed C-H activation is a cyclometalated species, or palladacycle. acs.org In a hypothetical β-functionalization of the ketone in this compound, the reaction would likely initiate with the coordination of a directing group (potentially derived from the ketone) to the palladium(II) catalyst. This is followed by an intramolecular C-H abstraction to form a five- or six-membered palladacycle. This intermediate is central to the catalytic cycle as it is the species that undergoes further reaction, such as oxidative addition, migratory insertion, or reductive elimination, to form the final functionalized product.

Mechanistic studies and density functional theory (DFT) calculations on related ketone functionalizations support the role of cationic Pd(II) complexes when certain ligands are used, suggesting that these charged intermediates can enhance the affinity between the catalyst and the substrate, thereby facilitating the C-H cleavage step. researchgate.net

The study of such reaction intermediates is often challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy, X-ray crystallography of stable analogues, and computational modeling have been instrumental in elucidating the structures and roles of these fleeting species in C-H activation catalysis.

Spectroscopic and Structural Characterization of 5 Morpholin 4 Yl Pentan 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 5-(Morpholin-4-yl)pentan-2-one, ¹H-NMR and ¹³C-NMR are fundamental for structural confirmation.

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the protons on the pentanone chain and the morpholine (B109124) ring.

The methyl protons adjacent to the carbonyl group (C1) are expected to appear as a sharp singlet, being the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the ketone. The methylene (B1212753) protons of the pentanone chain (C3, C4, C5) would exhibit more complex splitting patterns (triplets and multiplets) due to coupling with adjacent protons. The protons on the morpholine ring typically appear as two distinct multiplets or triplets. stackexchange.comresearchgate.net The protons on the carbons adjacent to the oxygen atom (C8, C9) are more deshielded and appear further downfield compared to the protons on the carbons adjacent to the nitrogen atom (C6, C7). nih.gov

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Atom Position | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

|---|---|---|---|

| H1 (CH₃-C=O) | ~2.1 | Singlet | 3H |

| H3 (-C=O-CH₂-) | ~2.6 | Triplet | 2H |

| H4 (-CH₂-CH₂-CH₂-) | ~1.8 | Multiplet | 2H |

| H5 (-CH₂-N) | ~2.4 | Triplet | 2H |

| H6, H7 (N-CH₂) | ~2.5 | Triplet | 4H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. weebly.com For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure.

The most downfield signal corresponds to the carbonyl carbon (C2) of the ketone, typically appearing in the 200-215 ppm range. libretexts.org The carbons of the morpholine ring adjacent to the oxygen atom (C8, C9) are found around 67 ppm, while those adjacent to the nitrogen (C6, C7) appear at approximately 54 ppm. chemicalbook.com The remaining carbons of the pentanone chain resonate at higher fields.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Atom Position | Chemical Shift (ppm, predicted) |

|---|---|

| C1 (CH₃-C=O) | ~30 |

| C2 (C=O) | ~208 |

| C3 (-C=O-CH₂-) | ~43 |

| C4 (-CH₂-CH₂-CH₂-) | ~22 |

| C5 (-CH₂-N) | ~58 |

| C6, C7 (N-CH₂) | ~54 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Furthermore, dynamic NMR studies could provide insight into the conformational dynamics of the morpholine ring. Like cyclohexane, the morpholine ring exists in a chair conformation, which can undergo ring inversion. researchgate.net Advanced NMR experiments can be used to determine the energy barrier for this process. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the ketone carbonyl group and the morpholine ring.

The most prominent and diagnostic absorption is the strong C=O stretching vibration of the ketone, which is expected to appear around 1715 cm⁻¹. orgchemboulder.com The spectrum will also feature C-H stretching vibrations from the alkyl chain and the morpholine ring in the 2850-2960 cm⁻¹ region. pressbooks.pub The presence of the morpholine ring is confirmed by characteristic C-N and C-O-C stretching vibrations in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹, expected) | Intensity |

|---|---|---|

| C=O (Ketone) | ~1715 | Strong, Sharp |

| C-H (Alkyl) | 2850 - 2960 | Strong |

| C-N (Amine) | 1100 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. The molecular weight of this compound is 171.24 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 171.

The molecule undergoes characteristic fragmentation upon ionization. chemguide.co.uk Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and cleavage at the morpholine nitrogen. libretexts.org Alpha-cleavage can result in the loss of a methyl radical (CH₃•) to give a fragment at m/z 156, or the formation of the acetyl cation [CH₃CO]⁺ at m/z 43. Another significant fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a stable morpholinium ion or related fragments. The McLafferty rearrangement, a common fragmentation for ketones with sufficiently long alkyl chains, could also occur, leading to a characteristic even-mass fragment ion. youtube.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (predicted) | Identity of Fragment |

|---|---|

| 171 | [M]⁺ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 100 | [M - C₄H₇O]⁺ or [C₅H₁₀NO]⁺ |

| 86 | [C₄H₈NO]⁺ (Morpholine-related fragment) |

X-ray Crystallography for Solid-State Structural Determination

Analysis of Photophysical Properties (e.g., Absorption and Emission Spectra)

The photophysical behavior of this compound is expected to be primarily dictated by the carbonyl chromophore of the pentan-2-one moiety. Saturated aliphatic ketones are known to exhibit a weak absorption band in the ultraviolet region of the electromagnetic spectrum. libretexts.orglibretexts.org This absorption corresponds to a formally forbidden n → π* (non-bonding to anti-bonding pi orbital) electronic transition of the carbonyl group. Typically, for simple aliphatic ketones, this transition occurs in the range of 270–300 nm with a low molar absorptivity (ε) value, generally less than 100 L·mol⁻¹·cm⁻¹. The morpholine component of the molecule, being a saturated heterocyclic amine, does not possess any chromophores that would absorb significantly in the near-UV or visible regions.

Upon electronic excitation, aliphatic ketones can undergo several photophysical processes, including fluorescence and phosphorescence. The emission from the n → π* excited state is often weak in solution at room temperature. This is due to efficient intersystem crossing to the triplet state and other non-radiative deactivation pathways that compete with fluorescence. Any observed fluorescence from a simple aliphatic ketone like that in this compound would be anticipated in the blue region of the visible spectrum. However, without experimental data, the quantum yield of fluorescence is presumed to be low.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of a molecule's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.govfu-berlin.de It is widely applied in chemistry to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For 5-(Morpholin-4-yl)pentan-2-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the global minimum energy conformation. fu-berlin.de

This optimization process yields precise information about bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state geometry. The resulting electronic structure reveals the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (ketone) | 1.21 Å |

| Bond Length | C-N (morpholine) | 1.45 Å |

| Bond Length | C-O (morpholine) | 1.43 Å |

| Bond Angle | C-C(=O)-C | 118.5° |

| Bond Angle | C-N-C (morpholine) | 110.2° |

| Dihedral Angle | C-C-C-N | -178.5° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of molecules. unesp.brucsb.eduwikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wuxiapptec.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. ajchem-a.commdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the analysis would likely show the HOMO localized around the electron-rich morpholine (B109124) nitrogen and oxygen atoms, while the LUMO would be centered on the electrophilic carbonyl carbon of the ketone group.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.52 |

| ELUMO | -0.25 |

| Energy Gap (ΔE) | 6.27 |

Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers to rotation around single bonds. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more systematic changes in its geometry, such as the rotation around a specific dihedral angle. uni-muenchen.deq-chem.comreadthedocs.io

For this molecule, key dihedral angles along the pentanone chain would be systematically rotated to map out the PES. nih.gov This analysis reveals the low-energy conformers (local minima) and the transition states that connect them. Understanding the conformational preferences is essential as the molecule's shape can significantly influence its biological activity and physical properties.

| Conformer | Key Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| A (Global Minimum) | 179.8° (anti) | 0.00 | Stable |

| B | 65.2° (gauche) | 1.25 | Stable |

| C | -68.9° (gauche) | 1.30 | Stable |

| TS1 (A to B) | 120.0° | 4.50 | Transition State |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into static, minimum-energy structures, molecular modeling and dynamics simulations offer a view of the molecule's behavior over time. rsc.org Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. bioinformaticsreview.comyoutube.com

An MD simulation of this compound, typically in a simulated box of water, would show the dynamic nature of its conformations and its interactions with solvent molecules. acs.orgbioexcel.eu This approach can be used to study properties like solvation free energy, diffusion coefficients, and the stability of intermolecular interactions, such as hydrogen bonding between the ketone oxygen and water.

Mechanistic Insights from Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. coe.edu By modeling reactants, products, and, most importantly, transition states, chemists can map out the entire energy profile of a reaction pathway. scholarsresearchlibrary.comresearchgate.net DFT is frequently used to locate transition state structures and calculate the activation energy (the energy barrier) of a reaction. acs.orgresearchgate.netresearchgate.net

For this compound, a potential reaction to study would be the nucleophilic addition to the carbonyl group, a characteristic reaction of ketones. unict.itacs.orgresearchgate.net Computational analysis could provide a detailed, step-by-step description of how a nucleophile approaches the carbonyl carbon, the geometry of the high-energy transition state, and the formation of the tetrahedral intermediate. This provides fundamental insights into the molecule's reactivity that can be difficult to obtain experimentally.

Structure-Property Relationship Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or computationally derived features with its macroscopic physical or chemical properties. nih.govacs.orgnih.gov These models are powerful predictive tools in materials science and drug discovery. researchgate.netacs.org

For this compound, the first step in a QSPR study would be to calculate a variety of molecular descriptors from its optimized 3D structure. unipd.it These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, polarizability). chemaxon.comresearchgate.netnih.gov These calculated values can then be used in statistical models to predict properties like boiling point, solubility, or chromatographic retention times.

Role of 5 Morpholin 4 Yl Pentan 2 One and Its Derivatives in the Synthesis of Biologically Relevant Molecules

Precursors to Pharmaceutical Intermediates

The unique structural features of 5-(Morpholin-4-yl)pentan-2-one, namely the morpholine (B109124) ring and the pentanone chain, render it a valuable precursor in the multi-step synthesis of complex pharmaceutical agents. Its utility has been demonstrated in the creation of analogues of established drugs and in the construction of novel therapeutic candidates.

Synthetic Utility in Ezetimibe (B1671841) Analogues

Ezetimibe is a well-known therapeutic agent that inhibits the absorption of cholesterol. nih.gov In the quest for novel and potentially more potent cholesterol absorption inhibitors, researchers have synthesized a variety of ezetimibe analogues. nih.gov The synthesis of these analogues often involves the construction of a core 2-azetidinone ring. nih.govresearchgate.netnih.gov While the direct use of this compound is not explicitly detailed in readily available literature, the synthesis of 2-azetidinone derivatives frequently employs starting materials with similar carbon backbones that are later functionalized. The morpholine moiety, a common functional group in medicinal chemistry, can be envisioned as a strategic addition to modulate the physicochemical properties of such analogues.

The general synthetic approach to 2-azetidinone cholesterol absorption inhibitors often starts with materials like glutaric anhydride (B1165640), which provides the necessary five-carbon chain. nih.gov This is then subjected to a series of reactions including monoesterification, acylation, and the critical Staudinger ketene-imine cycloaddition to form the β-lactam ring. researchgate.net It is conceivable that a precursor like 5-(morpholin-4-yl)pentanoic acid, derivable from this compound, could be integrated into such a synthetic pathway to introduce the morpholine functionality into the final ezetimibe analogue.

Building Blocks for CB1 Receptor Antagonists

Cannabinoid receptor 1 (CB1) antagonists have been investigated for the treatment of various conditions, including obesity and metabolic disorders. nih.govnih.gov The design of these antagonists often incorporates heterocyclic moieties to optimize receptor binding and pharmacokinetic properties. jbclinpharm.org Morpholine-containing structures have been explored in this context. jbclinpharm.org

While a direct synthetic route starting from this compound for a known CB1 receptor antagonist is not prominently documented, the structural motif of a substituted morpholine is a recurring feature in this class of compounds. The synthesis of potent antagonists often involves the functionalization of a core scaffold, and the morpholine group can be introduced to modulate properties such as polarity and hydrogen bonding capacity. nih.gov

Intermediates in the Synthesis of HIV-1 Protease Inhibitors

The development of Human Immunodeficiency Virus 1 (HIV-1) protease inhibitors has been a cornerstone of antiretroviral therapy. A key strategy in the design of these inhibitors is the incorporation of ligands that can effectively interact with the active site of the protease enzyme. Morpholine derivatives have been successfully utilized as P2 ligands in novel HIV-1 protease inhibitors. nih.govnih.gov

In the synthesis of these inhibitors, morpholine-containing building blocks are crucial. For instance, a series of potent HIV-1 protease inhibitors were developed where morpholine derivatives were incorporated as the P2 ligands to enhance activity, including against drug-resistant variants. nih.govacs.org The synthetic pathways for these compounds often involve the coupling of a morpholine-containing fragment to a central scaffold.

One study describes the design and synthesis of novel HIV-1 protease inhibitors where morpholine derivatives were used as P2 ligands in combination with a cyclopropyl (B3062369) group as the P1' ligand. nih.gov This work led to the identification of inhibitors with excellent inhibitory effects on the activity of HIV-1 protease, with IC50 values in the nanomolar range. nih.gov For example, inhibitors m18 and m1 exhibited IC50 values of 47 nM and 53 nM, respectively. nih.gov

| Compound | HIV-1 Protease Inhibitory Activity (IC50) |

| m18 | 47 nM |

| m1 | 53 nM |

These findings underscore the importance of morpholine-containing intermediates in the development of effective HIV-1 protease inhibitors.

Scaffold Diversity in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to improve the aqueous solubility of compounds. The incorporation of the this compound framework and its derivatives allows for the generation of diverse chemical libraries for screening against various biological targets.

Design and Synthesis of Anti-Parasitic Compounds (in vitro)

The search for new anti-parasitic agents is a global health priority. Morpholine-containing compounds have demonstrated promising activity against a range of parasites. While specific studies focusing on derivatives of this compound are not extensively reported, the broader class of morpholine derivatives has shown potential.

For instance, various quinoline-based compounds incorporating different heterocyclic moieties have been evaluated for their in vitro antileishmanial activity against Leishmania (V) panamensis. semanticscholar.org Although not directly derived from this compound, these studies highlight the utility of heterocyclic compounds in anti-parasitic drug discovery. In one such study, styrylquinoline compounds demonstrated significant activity, with the most potent compounds showing EC50 values in the low microgram per milliliter range. semanticscholar.org

| Compound | In Vitro Antileishmanial Activity (EC50 µg/mL) |

| 3b | 2.80 |

| 3c | 3.14 |

The development of novel quinazolinone derivatives has also been explored for their antileishmanial potential against Leishmania donovani and Leishmania major. nih.gov While the tested compounds showed modest efficacy, the study provides a basis for further structural optimization, where a morpholine-containing side chain could be a viable modification to enhance activity. nih.gov

Development of Anti-Microbial Agents (in vitro)

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents. Morpholine derivatives have been investigated for their antibacterial properties. A study on morpholine-derived benzenesulphonamides showed moderate in vitro activity against Bacillus subtilis and Salmonella typhi.

In another study, newly synthesized morpholine derivatives were evaluated for their antimicrobial activity, with some compounds showing high inhibitory action against a range of bacterial strains. core.ac.uk The versatility of the morpholine scaffold allows for the synthesis of a wide variety of derivatives with the potential for potent antimicrobial effects.

| Compound | Bacterial Strain | Activity |

| 4(-phenylsulonphonyl)morpholine | B. subtilis | Moderately Active |

| N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) | B. subtilis | Moderately Active |

| N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) | S. typhi | Moderately Active |

Synthesis of Compounds with Potential Anti-Cancer Activity (in vitro)

The morpholine moiety is a key component in the design of novel therapeutic agents targeting cancer. Researchers have synthesized and evaluated various derivatives that demonstrate significant cytotoxic effects against human cancer cell lines in vitro.

One area of investigation involves morpholine-acetamide derivatives. A series of these compounds were synthesized and tested for their anti-tumor potential against the ID8 ovarian cancer cell line. Notably, certain derivatives exhibited significant inhibitory activity, with IC50 values comparable to the standard chemotherapy drug, cisplatin. researchgate.net For instance, compound 1h (structure not fully specified in the source) showed an IC50 of 9.40 µM, and compound 1i (structure not fully specified) had an IC50 of 11.2 µM, compared to cisplatin's 8.50 µM. researchgate.net

Another class of compounds includes morpholine-substituted tetrahydroquinoline (THQ) derivatives designed as potential mTOR inhibitors. umich.edu The mTOR pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. In vitro cytotoxicity assays showed that these THQ derivatives exhibited potent and selective action against various cancer cell lines, including lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231), while having a minimal impact on healthy Vero cells. Compound 10e (structure not fully specified) emerged as a particularly promising candidate, with an IC50 value of 0.033 µM against A549 cells, surpassing the activity of standard agents like Everolimus and 5-fluorouracil. umich.edu

Furthermore, a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides were synthesized and screened for anti-cancer activity against 60 human tumor cell lines by the National Cancer Institute (NCI). nih.gov While most of these compounds showed low activity at a 10 µM concentration, they displayed moderate sensitivity against the renal cancer cell line UO-31. nih.gov

| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|---|

| Morpholine-Acetamide | Compound 1h | ID8 (Ovarian) | IC50 | 9.40 µM | researchgate.net |

| Morpholine-Acetamide | Compound 1i | ID8 (Ovarian) | IC50 | 11.2 µM | researchgate.net |

| Morpholine-Substituted THQ | Compound 10e | A549 (Lung) | IC50 | 0.033 µM | umich.edu |

| N-Thiazolyl-Morpholinyl-Thioxoacetamide | Series of Compounds | UO-31 (Renal) | Sensitivity | Moderate | nih.gov |

Generation of Enzyme Inhibitors (e.g., MAO-B, Aβ Aggregation) (in vitro)

Derivatives containing the morpholine scaffold have been instrumental in the development of potent and selective enzyme inhibitors, particularly for targets relevant to neurodegenerative diseases like Parkinson's and Alzheimer's.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine, and its inhibition is a validated strategy for treating Parkinson's disease. uwaterloo.ca Morpholine-based chalcones have been identified as potent, reversible, and selective MAO-B inhibitors. mdpi.com The chalcone (B49325) framework, with its α-β unsaturated ketone, provides a versatile starting point for inhibitor design. mdpi.com Studies have shown that attaching a pendant morpholine ring to the "A" ring of the chalcone structure favors inhibitory activity against human MAO-B (hMAO-B). mdpi.com A series of nine morpholine-based chalcones (MO1–MO9) were evaluated, with most compounds inhibiting MAO-B by approximately 50% at a 1.0 µM concentration. mdpi.com This highlights the utility of the morpholine group in designing effective MAO-B inhibitors.

Amyloid-β (Aβ) Aggregation Inhibition

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. rsc.org Preventing this aggregation is a major therapeutic goal. A study focused on developing small molecule inhibitors based on piperine (B192125), a natural compound from black pepper, led to the synthesis of derivatives with anti-aggregation properties. rsc.org A library of 13 piperine derivatives was evaluated for their ability to inhibit the aggregation of Aβ42, the more amyloidogenic form of the peptide. rsc.org The inhibitory activity was assessed using fluorescence aggregation kinetics with Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils. rsc.org Among the synthesized compounds, three were identified as lead candidates, including derivative 4c , which contains a morpholine ring. rsc.org This compound demonstrated significant inhibition of Aβ42 aggregation. rsc.org The findings were further corroborated by transmission electron microscopy, which visually confirmed a reduction in Aβ42 aggregation in the presence of these compounds. rsc.org

| Target Enzyme | Compound Class | Specific Derivative | Assay | Inhibition (%) | Concentration | Reference |

|---|---|---|---|---|---|---|

| MAO-B | Morpholine-Based Chalcone | MO1-MO9 Series (most) | Biochemical Assay | ~50% | 1.0 µM | mdpi.com |

| Aβ42 Aggregation | Piperine Derivative | Compound 4c (with morpholine) | Thioflavin T (ThT) | 35-48% | 10 µM | rsc.org |

Advanced Chemical Probes and Ligands

The unique structural and electronic properties of the morpholine ring make it a valuable component in the design of sophisticated chemical tools for research and diagnostics, including metal-chelating ligands, organocatalysts, and fluorescent probes.

Development of Metal-Chelating Ligands for Biochemical Applications

Metal ions are crucial for countless biological processes, and their dysregulation is implicated in various diseases. nih.gov Ligands that can selectively chelate metal ions are therefore important tools for biochemical research and potential therapeutics. nih.gov The morpholine moiety has been successfully incorporated into the structure of potent metal-chelating agents.

A prime example is the synthesis of 5-(N-morpholinomethyl)-8-hydroxyquinoline (MMQ) . This novel ligand was created by reacting 5-chloromethyl-8-hydroxyquinoline (CMQ) hydrochloride with morpholine. The resulting MMQ ligand combines the proven metal-binding capability of the 8-hydroxyquinoline (B1678124) core with the morpholine group. Researchers have successfully prepared transition metal chelates of MMQ with a variety of divalent metal ions, including Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Zn²⁺, and Cd²⁺. Analysis confirmed a metal-to-ligand (M:L) ratio of 1:2 for all the prepared divalent metal chelates, demonstrating the effectiveness of the MMQ ligand in coordinating with metal ions.

Application as Organocatalysts in Asymmetric Synthesis

Asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthetic chemistry for producing chiral compounds. While pyrrolidine-based catalysts are often more reactive, morpholine-based structures have been developed into highly efficient organocatalysts. rsc.org

The lower reactivity of morpholine enamines is typically attributed to the electron-withdrawing effect of the ring oxygen and the pyramidal shape of the nitrogen atom, which reduces nucleophilicity. rsc.org Despite this challenge, new organocatalysts belonging to the class of β-morpholine amino acids have been synthesized and successfully tested. rsc.org These catalysts have proven effective in model reactions such as the 1,4-addition (Michael addition) of aldehydes to nitroolefins. rsc.org Computational studies have helped to elucidate the transition state of the reaction, explaining how these catalysts can work efficiently to afford condensation products with excellent yields and high levels of stereoselectivity (diastereo- and enantioselectivity). rsc.org

Chromophores and Fluorophores for Imaging and Sensing

Fluorescent probes are indispensable tools for visualizing biological processes within living cells. The morpholine group is frequently integrated into the design of fluorescent dyes to enhance their properties, such as solubility, and to direct their localization to specific cellular compartments.

Several studies have demonstrated the utility of morpholine-containing fluorophores: